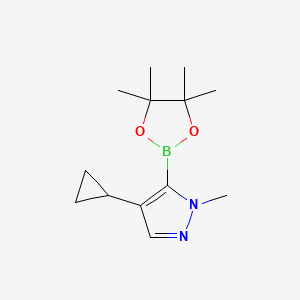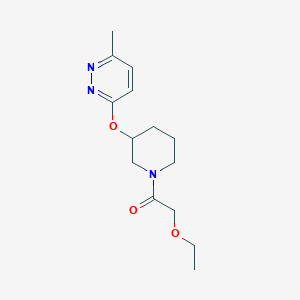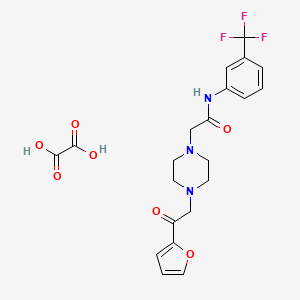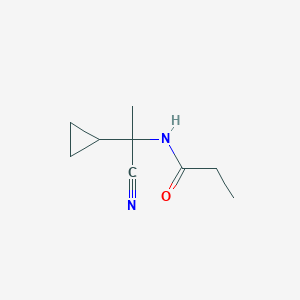
4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a chemical compound . It is an important boronic acid derivative .
Synthesis Analysis
The compound was obtained by a five-step substitution reaction . The synthesis involved the use of pinacol boronic acid, which plays an irreplaceable role in organic synthesis .Molecular Structure Analysis
The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
The compound is an important intermediate in organic synthesis . It is often used in boronic acid compounds . One of the most famous reactions it is involved in is the Suzuki–Miyaura reaction .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 354.3±15.0 °C and a predicted density of 1.16±0.1 g/cm3 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study focused on the synthesis and characterization of similar pyrazole derivatives, providing insights into their structural properties and potential applications. For instance, Liao et al. (2022) investigated a related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, for its raw material potential in synthesis, confirming its structure through spectroscopic methods and X-ray diffraction. Density functional theory (DFT) calculations were performed to understand the molecular structure, aligning with X-ray results (Liao et al., 2022).
Antimicrobial and Antituberculosis Activity
Research into pyrazole derivatives has also shown promise in medicinal chemistry, particularly in antimicrobial and antituberculosis applications. Sangani et al. (2016) synthesized a series of pyrazolo[1,2-b]phthalazine derivatives and evaluated their in vitro antimicrobial activity against pathogenic strains, finding several compounds with excellent activity compared to first-line drugs. In vitro antituberculosis activity was also promising, with specific compounds showing significant effectiveness against Mycobacterium tuberculosis H37Rv (Sangani et al., 2016).
Pharmacological Potential
Another study by Alam et al. (2016) focused on the design, synthesis, and evaluation of pyrazole derivatives as potential anticancer agents. These compounds were assessed for their inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication, and cytotoxicity against various cancer cell lines. Molecular docking studies provided insights into the binding modes of these compounds, indicating their potential as anticancer agents (Alam et al., 2016).
Innovative Synthetic Approaches
Research in organic chemistry has also explored innovative synthetic approaches using pyrazole derivatives. For example, Pla et al. (2014) utilized 5-(methylthio)tetrazoles as synthons in the stereoselective synthesis of polycyclic pyrazolines, demonstrating the versatility of these compounds in constructing complex organic structures with high diastereoselectivity (Pla et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280a) .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to act as c-met kinase inhibitors, suggesting a potential role in cancer treatment .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of c-Met kinase, a protein involved in cell growth, survival, and migration . This inhibition could potentially disrupt the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
4-cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10(9-6-7-9)8-15-16(11)5/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNFSWIRHCGCMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2821988.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2821991.png)


![3,5-Dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2821997.png)
![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)
![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)



![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)